4-Cyano-2-fluorobutanoic acid
Overview
Description
4-Cyano-2-fluorobutanoic acid is an organic compound characterized by the presence of a cyano group (-CN) and a fluorine atom on a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-2-fluorobutanoic acid typically involves the fluorination of a precursor compound followed by the introduction of the cyano group. One common method is the reaction of 2-fluorobutanoic acid with a cyanoating agent such as cyanogen bromide under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-2-fluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as Grignard reagents in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: this compound can be converted to this compound derivatives.
Reduction: The reduction of the cyano group can yield 4-cyano-2-fluorobutylamine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyano-2-fluorobutanoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme inhibition and metabolic pathways.
Industry: It is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism by which 4-cyano-2-fluorobutanoic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
4-Cyano-2-fluorobutanoic acid is similar to other fluorinated carboxylic acids, such as 4-cyano-2-fluorobenzoic acid. its unique structure and properties make it distinct in terms of reactivity and potential applications. Other similar compounds include:
4-Cyano-2-fluorobenzoic acid
2-Fluorobutanoic acid
4-Cyano-2-fluorobutylamine
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Properties
IUPAC Name |
4-cyano-2-fluorobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO2/c6-4(5(8)9)2-1-3-7/h4H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJFUJHMRFHUTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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